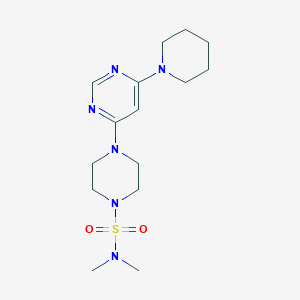
N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide” is a complex organic compound. It contains several functional groups, including a sulfonamide, a piperazine, and a pyrimidine . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. The pyrimidine ring, the piperazine ring, and the sulfonamide group can all participate in hydrogen bonding, which can affect the compound’s physical and chemical properties .
Scientific Research Applications
Multifunctional Antioxidants for Age-Related Diseases
N,N-dimethyl-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-sulfonamide analogues possessing radical scavenger and chelating groups have shown potential in treating age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia. These compounds protect cells against viability loss and reduced glutathione levels induced by hydrogen peroxide and hydroxyl radicals (Jin, Randazzo, Zhang, & Kador, 2010).
Antiproliferative Activity Against Human Cancer Cell Lines
A series of derivatives, including this compound, have shown antiproliferative effects against various human cancer cell lines, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Supramolecular Complexes in Crystal Engineering
These compounds have been utilized in crystal engineering to prepare organic co-crystals and salts. Their unique hydrogen-bonding properties make them useful in the study of crystal structures and interactions (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).
Biological Screening and Fingerprint Applications
Derivatives of this compound have been synthesized and screened for various biological activities, including antibacterial, antifungal, and anthelmintic activities. Some compounds in this series showed significant activities and also demonstrated utility in latent fingerprint analysis (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Phosphoinositide-3-kinase Inhibitors
These compounds have been studied as phosphoinositide-3-kinase inhibitors, showing promise in pharmacological research for their in vitro efficacy and pharmacokinetic parameters (Lanman et al., 2014).
Mechanism of Action
properties
IUPAC Name |
N,N-dimethyl-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6O2S/c1-18(2)24(22,23)21-10-8-20(9-11-21)15-12-14(16-13-17-15)19-6-4-3-5-7-19/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDJOJGRPXHWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

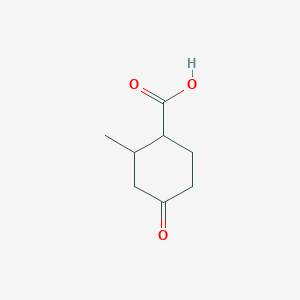

![N-(5-chloro-2-methoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2693286.png)
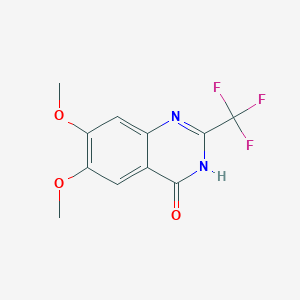
![N-(sec-butyl)-2-{3-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2693288.png)
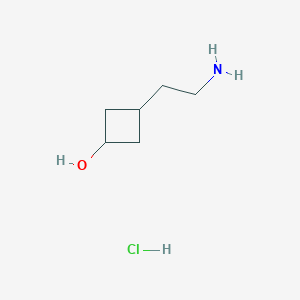


![N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2693293.png)
![3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2693297.png)
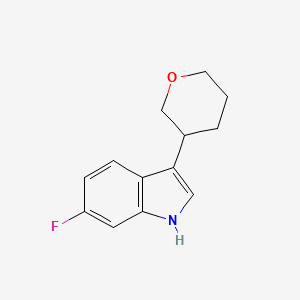
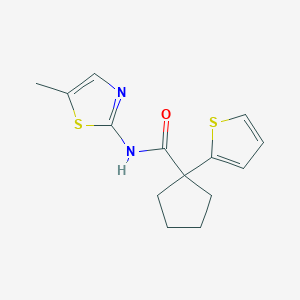
![9-((4-benzoylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2693302.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2693305.png)